molecular formula C11H19F3N2O3 B2406672 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1396850-66-0

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2406672
CAS No.: 1396850-66-0
M. Wt: 284.279
InChI Key: YCQKLKQONTYZLZ-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C11H19F3N2O3 and its molecular weight is 284.279. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions has been facilitated by the use of Cu(acac)2 and oxalamide derivatives, highlighting the potential of oxalamides in promoting efficient hydroxylation reactions. This suggests the possibility of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide acting as a ligand or catalyst component in similar reactions (Shanghua Xia et al., 2016).

Molecular Structure Analysis

The structural analysis of oxalamide compounds, such as the study on the twinned crystal structure of rac-(R,R)-N,N'-oxalyldivalinol, provides insight into the complex hydrogen-bonding patterns and crystalline structures that these compounds can form. This kind of analysis could be relevant for understanding the physical and chemical properties of this compound (Z. Štefanić et al., 2004).

Spectroscopic Studies

High-resolution nuclear magnetic resonance (NMR) spectroscopy of glycosphingolipids, including analysis in solutions with and without D2O, demonstrates the applicability of NMR in revealing the conformation and dynamics of molecules. Such spectroscopic techniques could potentially be applied to study the structure and dynamics of this compound (J. Dąbrowski et al., 1980).

Synthesis and Reactions

The synthesis and reactions of oxalamide derivatives, such as the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, reveal the chemical reactivity and potential synthetic pathways that could be explored with this compound (V. Mamedov et al., 2016).

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2,2,2-trifluoroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O3/c1-10(2,3)7(17)4-5-15-8(18)9(19)16-6-11(12,13)14/h7,17H,4-6H2,1-3H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQKLKQONTYZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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